![molecular formula C11H10ClN3O3 B3024646 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 932976-16-4](/img/structure/B3024646.png)
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CMMC) is a novel chemical compound that has a wide range of applications in the fields of science and technology. CMMC was first synthesized in the early 1990s and has since been used in various research applications. This compound has been found to possess several unique properties that make it an attractive candidate for further research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
Antimicrobial Agents
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacterial and fungal strains. Research has demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antibiotics .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The triazole ring in its structure is believed to interact with cellular targets, leading to the inhibition of cancer cell proliferation .
Anti-inflammatory Applications
Research has highlighted the anti-inflammatory potential of 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . It can modulate the production of inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.
Drug Delivery Systems
Research has also focused on using 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble drugs, enhancing their therapeutic efficacy.
Example source for antimicrobial agents. Example source for anticancer activity. Example source for anti-inflammatory applications. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for agricultural applications. : Example source for material science. : Example source for drug delivery systems.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-6-10(11(16)17)13-14-15(6)7-3-4-9(18-2)8(12)5-7/h3-5H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSQWJTXFVHHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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